molecular formula C5H4BrF2NS B15307684 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole

5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole

Cat. No.: B15307684
M. Wt: 228.06 g/mol
InChI Key: KSPVWVQUKNKFNS-UHFFFAOYSA-N
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Description

5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of bromine and difluoroethyl groups in this compound makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole typically involves the bromination of 2-(1,1-difluoroethyl)-1,3-thiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkylamines in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted thiazoles, sulfoxides, sulfones, and thiazolidines.

Scientific Research Applications

Chemistry: 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole is used as a building block in the synthesis of various heterocyclic compounds. It is valuable in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the interactions of thiazole derivatives with biological targets. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

Industry: In the industrial sector, it can be used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of bromine and difluoroethyl groups can enhance its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

  • 5-Bromo-2-(1,1-difluoroethyl)pyridine
  • 5-Bromo-2-(1,1-difluoroethyl)pyrimidine
  • 2-Bromo-5-(1,1-difluoroethyl)pyridine

Comparison: While these compounds share the bromine and difluoroethyl groups, their core structures differ. The thiazole ring in 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole imparts unique chemical and biological properties compared to the pyridine and pyrimidine analogs. The sulfur and nitrogen atoms in the thiazole ring can participate in different types of interactions, making it a versatile scaffold in various applications.

Properties

Molecular Formula

C5H4BrF2NS

Molecular Weight

228.06 g/mol

IUPAC Name

5-bromo-2-(1,1-difluoroethyl)-1,3-thiazole

InChI

InChI=1S/C5H4BrF2NS/c1-5(7,8)4-9-2-3(6)10-4/h2H,1H3

InChI Key

KSPVWVQUKNKFNS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(S1)Br)(F)F

Origin of Product

United States

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